N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the triazole intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via an amination reaction, where a chlorophenylamine reacts with the triazole intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: The bromobenzyl and chlorophenyl groups can participate in substitution reactions, where other functional groups replace the bromine or chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromobenzyl)-5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(3-bromobenzyl)-5-((3-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(3-bromobenzyl)-5-((3-nitrophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both bromobenzyl and chlorophenyl groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
1291843-12-3 |
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Molecular Formula |
C16H13BrClN5O |
Molecular Weight |
406.67 |
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-(3-chloroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13BrClN5O/c17-11-4-1-3-10(7-11)9-19-16(24)14-15(22-23-21-14)20-13-6-2-5-12(18)8-13/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
IAXCTJBNATYVNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
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